Pentoxyverine

描述

Pentoxyverine, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties. It is an active ingredient in over-the-counter cough suppressants in combination with guaifenesin and H1-receptor antagonists. This compound acts on sigma-1 receptors, as well as kappa and mu-opioid receptors. The FDA withdrew the use of all oral gel drug products containing this compound citrate. Other forms of this compound citrate continue to be marketed.

CARBETAPENTANE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for sinusitis and cough.

RN given refers to parent cpd

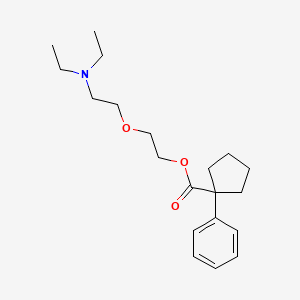

Structure

3D Structure

属性

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJMRBQWBDQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022734 | |

| Record name | Carbetapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

165-170 °C @ 0.01 MM OF HG | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHYL ALC /CITRATE/ | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77-23-6 | |

| Record name | Carbetapentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxyverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbetapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentoxyverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXYVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90-95 | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Pentoxyverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine, a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism of action primarily involving the modulation of central and peripheral signaling pathways. This technical guide delineates the core molecular interactions and downstream consequences of this compound binding to its principal targets. The primary mechanisms include agonism at the sigma-1 (σ1) receptor and antagonism at the muscarinic M1 receptor. Additionally, this compound exhibits local anesthetic properties through the blockade of voltage-gated sodium channels and influences potassium channel activity. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and drug development applications.

Primary Pharmacological Targets

This compound's antitussive and additional pharmacological effects are attributed to its interaction with several key protein targets.

Sigma-1 (σ1) Receptor Agonism

This compound is a potent agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] This interaction is considered a cornerstone of its centrally mediated antitussive effect.[4][5]

Muscarinic M1 Receptor Antagonism

The drug also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, with a notable interaction at the M1 subtype.[2][6][7] This anticholinergic activity contributes to its peripheral effects, including bronchodilation and reduction of respiratory secretions.[8][9]

Voltage-Gated Sodium Channel Blockade

This compound possesses local anesthetic properties, which are attributed to its ability to block voltage-gated sodium channels.[4][10] This action likely contributes to the suppression of cough by dampening the sensitivity of peripheral sensory nerve endings in the respiratory tract.[8][9]

hERG Potassium Channel Inhibition

Studies have shown that this compound can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, an action that warrants consideration in safety pharmacology assessments.[4]

Quantitative Pharmacological Data

The affinity and potency of this compound at its primary targets have been quantified in various studies.

| Target Receptor | Parameter | Value | Species/System | Reference(s) |

| Sigma-1 (σ1) | Ki | 41 nM | - | [1][3][11] |

| Sigma-1 (σ1) | Ki | 75 nM | Guinea-pig brain membrane | [1][3][11] |

| Sigma-1 (σ1) | Ki | 75 ± 28 nM | - | [4][12] |

| Sigma-2 (σ2) | Ki | 894 nM | - | [1][3][11] |

| Muscarinic M1 | IC50 | 9 nM (Antagonist) | - | [2] |

| hERG Potassium Channel | IC50 | 3.0 µM | hERG-transfected cells | [4] |

Signaling Pathways

The interaction of this compound with its primary targets initiates distinct downstream signaling cascades.

Sigma-1 (σ1) Receptor Agonist Signaling Pathway

As a sigma-1 receptor agonist, this compound modulates intracellular calcium (Ca2+) signaling, a key mechanism in neuronal excitability and cellular stress responses.[13][14] The sigma-1 receptor, upon activation, can dissociate from the binding immunoglobulin protein (BiP) and interact with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) at the endoplasmic reticulum.[1][4][7] This interaction potentiates the release of Ca2+ from the endoplasmic reticulum into the cytoplasm, which can then be taken up by mitochondria.[1][4] This modulation of calcium homeostasis is believed to be a critical component of its neuroprotective and antitussive effects.[7][15]

References

- 1. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of M1 muscarinic acetylcholine receptor-mediated Gq activation in rat cerebral cortical and hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. research.monash.edu [research.monash.edu]

- 13. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Pentoxyverine's Agonist Activity at the Sigma-1 Receptor: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of the sigma-1 (σ1) receptor agonist activity of pentoxyverine (also known as carbetapentane). It details the pharmacological interactions, the molecular signaling pathways affected, and the standard experimental protocols used to characterize this activity.

Introduction

This compound is a non-opioid antitussive agent that also exhibits antimuscarinic and local anesthetic properties.[1] Its mechanism of action as a cough suppressant is primarily attributed to its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3][4] Understanding the specific interaction of this compound with the σ1 receptor and its downstream signaling consequences is crucial for the development of novel therapeutics targeting this system for a range of neurological and respiratory conditions.

Quantitative Pharmacological Data

The binding affinity of this compound for sigma receptors has been quantified through radioligand binding assays. The data highlights a notable selectivity for the σ1 subtype over the σ2 subtype.

| Ligand | Receptor Subtype | Preparation | Ki (nM) |

| This compound | σ1 | - | 41[5][6][7] |

| This compound | σ1 | Guinea-pig brain membrane | 75[5][6][7] |

| This compound | σ2 | - | 894[5][6][7] |

Core Signaling Pathway of Sigma-1 Receptor Agonism

The σ1 receptor functions as a ligand-operated intracellular chaperone.[8][9] In its inactive state, it forms a complex with the binding-immunoglobulin protein (BiP), another ER chaperone.[2][3] Upon stimulation by an agonist such as this compound, the σ1 receptor dissociates from BiP. This dissociation allows the activated σ1 receptor to interact with and modulate the function of various "client" proteins and ion channels.[10] A primary target is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel that governs the release of calcium (Ca²⁺) from ER stores into the cytoplasm and mitochondria.[3][4][10][11] By modulating IP3R, σ1 receptor agonists can significantly influence intracellular Ca²⁺ homeostasis and signaling, impacting numerous cellular processes including neuronal excitability, cellular survival, and ER stress responses.[2][3][12]

Key Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[5][12]

-

Tissue Preparation: Homogenized membranes from guinea pig liver or brain, or from cell lines expressing σ1 receptors (e.g., MDA-MB-468 cells).[8][12]

-

Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 8.0).[13]

-

Competitor: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled σ1 ligand (e.g., 1-10 µM Haloperidol) to saturate all specific binding sites.[13]

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Methodology:

-

Membrane Preparation: Tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.[14]

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in sequence: assay buffer, the membrane preparation, a specific concentration of the test compound (this compound), and a fixed concentration of [³H]-(+)-pentazocine (e.g., 1-3 nM).[13][14]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 2-6 hours at room temperature or 37°C).[13][15]

-

Termination & Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold buffer.[14]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[14]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (wells with excess haloperidol) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo: Citric Acid-Induced Cough Model

This model assesses the antitussive efficacy of compounds in conscious guinea pigs, a standard preclinical species for cough research.

Objective: To evaluate the ability of this compound to suppress cough reflexes induced by a chemical irritant.

Materials:

-

Animals: Male Hartley guinea pigs.[16]

-

Tussive Agent: Citric acid solution (e.g., 0.4 M) dissolved in 0.9% saline.[17]

-

Test Compound: this compound administered via a relevant route (e.g., oral or intraperitoneal).

-

Equipment: Whole-body plethysmography chamber, ultrasonic nebulizer, sound recording equipment.[17]

Methodology:

-

Acclimatization: Animals are first acclimatized to the plethysmography chambers.

-

Compound Administration: Guinea pigs are pre-treated with either vehicle or this compound at various doses, typically 30-60 minutes before the cough challenge.[17]

-

Cough Induction: Each unrestrained animal is placed individually in the chamber and exposed to an aerosol of 0.4 M citric acid generated by a nebulizer for a fixed period (e.g., 7-10 minutes).[9][17]

-

Cough Recording and Counting: The number of coughs is counted during the exposure and a short post-exposure period by trained observers who are blinded to the treatment groups. Cough sounds are often recorded simultaneously and can be verified by analyzing the characteristic acoustic signature using software.[17][18]

-

Data Analysis: The total number of coughs in the this compound-treated groups is compared to the vehicle-treated control group. The percentage inhibition of the cough response is calculated to determine the dose-dependent efficacy of the compound.

Conclusion

This compound demonstrates clear agonist activity at the sigma-1 receptor with nanomolar affinity and selectivity over the sigma-2 subtype. Its mechanism of action is consistent with the known function of the σ1 receptor as a chaperone that, upon agonist binding, dissociates from BiP to modulate downstream effectors like the IP3R, thereby influencing intracellular calcium signaling. The efficacy of this compound as an antitussive, demonstrated in preclinical models like the citric acid-induced cough challenge in guinea pigs, provides in vivo validation of this pharmacological activity. The protocols and pathways detailed herein form the basis for the continued investigation and development of σ1 receptor ligands for therapeutic use.

References

- 1. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. frontiersin.org [frontiersin.org]

- 16. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacological Profile of Pentoxyverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent with a multifaceted pharmacological profile. This technical guide provides an in-depth review of its core pharmacological characteristics, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The primary mechanism of this compound involves a dual action as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist.[1][2] This combination of activities contributes to its antitussive effects, alongside additional reported anticonvulsant and local anesthetic properties.[3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways associated with this compound's mechanism of action.

Mechanism of Action

This compound's antitussive effect is primarily attributed to its activity at two distinct receptor systems:

-

Sigma-1 (σ1) Receptor Agonism: this compound is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][5] Activation of σ1 receptors is thought to modulate the cough reflex centrally, potentially within the nucleus tractus solitarius (NTS) of the brainstem, a key area for processing cough-related afferent signals.[3]

-

Muscarinic M1 Receptor Antagonism: The drug also acts as an antagonist at M1 muscarinic acetylcholine (B1216132) receptors.[1][2] This anticholinergic activity can contribute to its antitussive effect by reducing mucus secretion and promoting relaxation of the airway smooth muscle.[6][7]

Signaling Pathways

The binding of this compound to its target receptors initiates distinct downstream signaling cascades.

Caption: Sigma-1 Receptor Agonist Signaling Pathway.

Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the suppression of cough. Additionally, it exhibits anticonvulsant and local anesthetic properties.

| Parameter | Value | Species | Model | Reference |

| Receptor Binding Affinity (Ki) | ||||

| Sigma-1 (σ1) | 41 nM, 75 nM | Guinea Pig Brain | Radioligand Binding Assay | [8] |

| Sigma-2 (σ2) | 894 nM | Guinea Pig Brain | Radioligand Binding Assay | [8] |

| Receptor Activity (IC50) | ||||

| Sigma-1 (σ1) | 9 nM | - | - | [1] |

| Ion Channel Activity (IC50) | ||||

| hERG Potassium Channel | 3.0 µM | hERG-transfected cells | - | [3] |

| Antitussive Activity | Inhibited cough at 1-5 mg/kg (i.p.) | Guinea Pig | Citric Acid-Induced Cough | [3] |

| Anticonvulsant Activity | Protective effect in a dose-related manner | Mice and Rats | Maximal Electroshock-Induced Seizures | [3] |

Pharmacokinetics

This compound is readily absorbed after oral administration. It undergoes hepatic metabolism and is primarily excreted via the kidneys.

| Parameter | Value | Route | Species | Reference |

| Tmax (Time to Maximum Concentration) | ~1.2-2 hours | Oral | Human | [3][5] |

| 4 hours | Rectal | Human | [5] | |

| T1/2 (Elimination Half-life) | 2.3 hours | Oral | Human | [3] |

| Cmax (Maximum Concentration) | 62.28 ± 33.06 µg/L (25 mg dose) | Oral | Human | |

| AUC0-15 (Area Under the Curve) | 234.44 ± 130.01 µg.h.L-1 (25 mg dose) | Oral | Human | |

| Metabolism | Primarily via ester hydrolysis | - | Human | [5] |

| Excretion | 26.3% of total clearance via ester hydrolysis; 0.37% as unchanged drug | - | Human | [5] |

| Bioavailability | Oral bioavailability is less than rectal due to over 50% first-pass effect | Oral vs. Rectal | Human | [1] |

Experimental Protocols

Sigma-1 Receptor Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

A competitive binding assay is utilized to determine the affinity of this compound for sigma-1 receptors. The general protocol involves:

-

Tissue Preparation: Homogenates of a tissue rich in sigma-1 receptors, such as the guinea pig brain, are prepared.

-

Incubation: The tissue homogenate is incubated with a radiolabeled ligand known to bind to sigma-1 receptors (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Citric Acid-Induced Cough Model

This in vivo model is used to assess the antitussive efficacy of compounds.

-

Animal Model: Guinea pigs are commonly used as they have a well-characterized cough reflex.

-

Cough Induction: The animals are exposed to an aerosol of citric acid, which acts as a tussigen.

-

Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses prior to citric acid exposure.

-

Measurement: The number of coughs is counted for a defined period after exposure to the irritant.

-

Analysis: The dose-dependent reduction in the number of coughs is evaluated to determine the antitussive activity.

Maximal Electroshock Seizure (MES) Test

This model is employed to evaluate the anticonvulsant properties of a drug.

-

Animal Model: Mice or rats are used.

-

Stimulation: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.

-

Drug Administration: The test compound is administered at various doses prior to the electrical stimulation.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

Determination of Pharmacokinetic Parameters in Humans

-

Study Design: A randomized, crossover study design is typically employed with healthy volunteers.

-

Drug Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Analysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC.

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse effects are mild and include drowsiness, dizziness, and gastrointestinal disturbances such as nausea and dry mouth.[3][9] Due to its anticholinergic properties, it should be used with caution in patients with conditions that may be exacerbated by such effects.[9] A notable in vitro finding is the inhibition of the hERG potassium channel, which warrants consideration in the overall safety assessment.[3]

Conclusion

This compound is an effective antitussive agent with a well-defined pharmacological profile characterized by its dual activity as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist. Its pharmacokinetic properties support oral administration for the management of non-productive cough. Further research into the specific downstream signaling events and the clinical relevance of its anticonvulsant and local anesthetic properties may reveal additional therapeutic applications for this compound. The established preclinical and clinical methodologies provide a robust framework for the continued investigation and development of this compound and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant effects of pentoxifylline on seizures induced by pentylenetetrazole and maximal electroshock in male mice: The role of the nitrergic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Pentoxyverine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pentoxyverine, a non-opioid antitussive agent. The document details the chemical pathways, experimental protocols, and purification techniques essential for the production of this active pharmaceutical ingredient (API).

Introduction

This compound, also known as carbetapentane, is a centrally acting cough suppressant. Its chemical name is 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate. The citrate (B86180) salt of this compound is commonly used in pharmaceutical formulations. This guide will focus on the chemical synthesis of the this compound base and its subsequent purification.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common pathway involves the preparation of the key intermediate, 1-phenylcyclopentanecarboxylic acid, followed by its esterification with 2-(2-diethylaminoethoxy)ethanol.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

A patented method for the synthesis of this intermediate is outlined below.

Experimental Protocol:

-

Step 1: Reaction Initiation

-

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 230 ml of sodium hydrogen sulfite (B76179) solution and 0.15 mol of stannous chloride.

-

Control the stirring speed to 130-160 rpm and increase the temperature of the solution to 50-55 °C.

-

-

Step 2: Addition of Reactants

-

Slowly add 0.63 mol of phenylacetaldehyde (B1677652) and 0.71-0.73 mol of 1,4-diaminobutane.

-

Increase the solution temperature to 60-65 °C and continue stirring for 8-9 hours.

-

-

Step 3: Isolation of Intermediate

-

Add 230 ml of potassium bromide solution and decrease the temperature to 10-15 °C to precipitate an oily liquid.

-

Wash the intermediate product with propionitrile (B127096) (7-9 times).

-

-

Step 4: Cyclization and Reaction

-

Add the oily matter to 300 ml of a cyclohexane (B81311) solution.

-

Add 130 ml of potassium bromide solution, 0.23 mol of cuprous chloride, and 0.26 mol of potassium sulfite.

-

Increase the temperature to 150-160 °C and reflux for 7-8 hours.

-

-

Step 5: Purification and Crystallization

-

Add 2 L of sodium chloride solution and decolorize with a molecular sieve.

-

Filter the solution while hot.

-

Adjust the pH of the filtrate to 1-2 with oxalic acid to precipitate a white solid.

-

Perform suction filtration and wash the solid with a salt solution and toluene (B28343).

-

Dehydrate the solid using a dehydrating agent and recrystallize from nitromethane (B149229) to obtain crystalline 1-phenylcyclopentanecarboxylic acid[1].

-

Synthesis of this compound (Esterification)

The final step in the synthesis of this compound involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol. A common method is to first convert the carboxylic acid to its more reactive acid chloride derivative.

Experimental Protocol:

-

Step 1: Formation of the Acid Chloride

-

React 1-phenylcyclopentanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 1-phenyl-1-cyclopentanecarbonyl chloride. This reaction is typically performed in an inert solvent like toluene.

-

-

Step 2: Esterification Reaction

-

A mixture of 0.5 mol of 1-phenyl-1-cyclopentanecarbonyl chloride and 0.5 mol of 2-(2-diethylaminoethoxy)-ethanol in 300 mls of toluene is heated under reflux for 20 hours[2].

-

-

Step 3: Work-up

-

After reflux, the reaction mixture is made alkaline with an aqueous solution of sodium hydroxide (B78521) and then decanted[2].

-

The toluene layer is washed with water and concentrated in vacuo[2].

-

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Yield of Esterification | 85% | [2] |

| Boiling Point of this compound Base | 164 °C at 0.1 mm Hg | [2] |

Synthesis Pathway Diagram

References

An In-depth Technical Guide to the Chemical Properties of Pentoxyverine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Pentoxyverine citrate (B86180), a non-opioid antitussive agent. The document details the physicochemical characteristics, including quantitative data presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key chemical properties are provided. Furthermore, the guide elucidates the molecular mechanism of action of this compound citrate through its dual activity as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist. The associated signaling pathways are visualized using Graphviz diagrams to offer a clear representation of the drug's function at a molecular level.

Introduction

This compound, also known as carbetapentane, is a centrally acting cough suppressant utilized for the symptomatic relief of non-productive cough associated with conditions such as the common cold, bronchitis, and sinusitis.[1][2] Unlike opioid-based antitussives, this compound citrate does not carry a significant risk of dependence.[3] Its therapeutic effect is primarily attributed to its action on the cough center in the medulla oblongata.[4] This guide aims to provide a detailed technical resource on the chemical properties and mechanism of action of this compound citrate for professionals in the fields of pharmaceutical research and development.

Physicochemical Properties

This compound citrate is a white to off-white crystalline powder.[5] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Properties of this compound Citrate

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate; 2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| CAS Number | 23142-01-0 | [1] |

| Molecular Formula | C₂₆H₃₉NO₁₀ | [6] |

| Molecular Weight | 525.59 g/mol | [6][7] |

| Appearance | White or almost white, crystalline powder | [5][7] |

Table 2: Quantitative Physicochemical Data of this compound Citrate

| Parameter | Value | Reference(s) |

| Melting Point | 90-95 °C | [1] |

| pKa (Strongest Basic) | 9.41 | |

| Solubility | ||

| Water | Freely soluble | [5][7] |

| Chloroform | Easily soluble | [1] |

| Ethanol (95%) | Freely soluble | [5] |

| Glacial Acetic Acid | Very soluble | [7] |

| Methanol | Freely soluble | [7] |

| Methylene Chloride | Soluble | [7] |

| Benzene | Insoluble | [1] |

| Diethyl Ether | Practically insoluble | [1][5] |

| Petroleum Ether | Insoluble | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound citrate, based on established pharmacopeial and analytical methods.

Melting Point Determination

The melting point of this compound citrate can be determined using the capillary method.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of finely powdered, dried this compound citrate is introduced into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 1°C per minute, starting from 5°C below the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting range.

-

Solubility Determination

The equilibrium solubility of this compound citrate can be determined using the shake-flask method.[8]

-

Apparatus: Stoppered flasks, mechanical shaker or agitator, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound citrate is added to a series of flasks containing the solvent of interest (e.g., water, ethanol).

-

The flasks are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspensions are allowed to stand to allow for the sedimentation of undissolved solid.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound citrate in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

pKa Determination

The pKa of this compound citrate can be determined by potentiometric titration.[9][10]

-

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound citrate is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

High-Performance Liquid Chromatography (HPLC) Assay

A stability-indicating HPLC method can be used for the assay and determination of related substances of this compound citrate.[11][12][13][14][15]

-

Apparatus: HPLC system with a Diode Array Detector (DAD), a C8 or C18 reversed-phase column.

-

Chromatographic Conditions (Example):

-

Column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm).[11]

-

Mobile Phase: A gradient elution using 0.025 M phosphoric acid and acetonitrile (B52724). The gradient starts at 10% acetonitrile and linearly increases to 60% over 10 minutes.[11]

-

Detection Wavelength: 210 nm.[11]

-

-

Procedure:

-

Standard Solution Preparation: A stock solution of this compound citrate of known concentration (e.g., 1000 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with distilled water to achieve a concentration range of 10–150 µg/mL.[11]

-

Sample Solution Preparation: The sample containing this compound citrate is dissolved and diluted with a suitable solvent to fall within the concentration range of the standard solutions.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

Quantification: The peak area of this compound citrate in the sample chromatogram is compared with the peak areas from the standard solutions to determine the concentration.

-

Mechanism of Action and Signaling Pathways

This compound citrate exerts its antitussive effect through a dual mechanism of action in the central nervous system: agonism at the sigma-1 (σ1) receptor and antagonism at the muscarinic M1 receptor.[1][3][16]

Sigma-1 (σ1) Receptor Agonism

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[17] As an agonist, this compound binds to and activates the σ1 receptor. This activation is thought to modulate neuronal excitability and inhibit the cough reflex.[18][19]

Muscarinic M1 Receptor Antagonism

This compound also acts as an antagonist at the muscarinic M1 receptor.[1][3] M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine (B1216132), stimulate the Gq signaling pathway.[5][20][21] By blocking this receptor, this compound inhibits the downstream signaling cascade that would otherwise lead to neuronal excitation.

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound citrate, offering valuable quantitative data and experimental protocols for researchers and drug development professionals. The elucidation of its dual mechanism of action, involving both sigma-1 receptor agonism and muscarinic M1 receptor antagonism, provides a clear understanding of its pharmacological effects at the molecular level. The provided signaling pathway diagrams serve as a visual aid to comprehend the complex interactions that lead to its antitussive properties. This comprehensive overview is intended to support further research and development efforts related to this compound citrate and other antitussive agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Citrate used for? [synapse.patsnap.com]

- 3. altmeyers.org [altmeyers.org]

- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pKa and log p determination | PPTX [slideshare.net]

- 11. HPLC-DAD stability indicating determination of this compound citrate. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. labs.penchant.bio [labs.penchant.bio]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 21. Acetylcholine - Wikipedia [en.wikipedia.org]

The Antitussive Agent Pentoxyverine: A Technical Guide to its Discovery, Pharmacology, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent that has been in clinical use for the symptomatic relief of non-productive cough. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the drug's multifaceted mechanism of action, primarily involving sigma-1 receptor agonism and muscarinic M1 receptor antagonism. This document summarizes key quantitative data, outlines experimental methodologies from seminal preclinical studies, and presents visualized signaling pathways to offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Discovery and History

While the precise date and the specific researchers behind the initial discovery and synthesis of this compound (carbetapentane) are not extensively documented in readily available scientific literature, it emerged as a non-narcotic alternative to opioid-based cough suppressants. It has been marketed under various trade names, including Solotuss and in combination products like Certuss.[1] Historically, this compound was available over-the-counter in the United States for treating dry cough associated with conditions like the common cold, bronchitis, or sinusitis.[1][2] However, in 1987, the U.S. Food and Drug Administration (FDA) ruled that it was not generally recognized as safe and effective, leading to its removal from the over-the-counter market in the US.[2] Despite this, it has remained available in various formulations, including drops, suspensions, and suppositories, in other parts of the world.[1]

Pharmacological Profile

This compound's antitussive effect is attributed to a combination of central and peripheral actions.[3] It is a non-opioid agent and does not produce the significant respiratory depression associated with opioid antitussives.[4]

Mechanism of Action

The primary mechanism of action of this compound is believed to be its activity at two distinct receptor types:

-

Sigma-1 (σ1) Receptor Agonism: this compound is a potent agonist of the sigma-1 receptor.[1] This receptor is highly expressed in the central nervous system, including the cough center in the medulla oblongata and the nucleus tractus solitarius (NTS), which acts as a relay center for the cough reflex.[5] Agonism at the sigma-1 receptor is thought to suppress the cough reflex centrally.[6][7]

-

Muscarinic M1 Receptor Antagonism: this compound also acts as an antagonist at muscarinic M1 receptors.[1][4] In the respiratory tract, muscarinic receptors are involved in regulating airway smooth muscle tone and mucus secretion.[1][3][8] By blocking M1 receptors, this compound can contribute to bronchodilation and a reduction in mucus production, which can alleviate the stimulus for coughing.[1][3]

Beyond these primary mechanisms, this compound has also been reported to possess mild local anesthetic and spasmolytic properties, which may further contribute to its antitussive effects by reducing irritation in the airways.[1][3]

Pharmacokinetics

This compound is readily absorbed after oral administration.[3] Key pharmacokinetic parameters are summarized in the table below. The primary route of metabolism is ester hydrolysis, with the majority of the drug excreted by the kidneys.[2]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Cmax) | ~2 hours (oral) | [1] |

| Plasma Half-life (t½) | 2.3 hours (oral) | [1] |

| Metabolism | Primarily hepatic ester hydrolysis | [2] |

| Excretion | Renal | [3] |

Receptor Binding Affinity

This compound's affinity for its primary targets has been quantified in several studies. The reported values are presented in the table below.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Affinity | Reference |

| Sigma-1 (σ1) Receptor | IC50 = 9 nM | [1] |

| Sigma-1 (σ1) Receptor | Ki = 75 ± 28 nM | [5] |

| Muscarinic M1 Receptor | Antagonist | [1][4] |

Key Preclinical Experiments

A pivotal study by Brown et al. (2004) in the British Journal of Pharmacology elucidated the role of sigma-1 receptor agonism in the antitussive effect of this compound.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

-

Animal Model: Male Dunkin-Hartley guinea pigs were used.

-

Cough Induction: Conscious, unrestrained animals were placed in a whole-body plethysmograph and exposed to a nebulized solution of 0.4 M citric acid for 10 minutes to induce coughing.

-

Drug Administration: this compound and other sigma-1 receptor agonists were administered intraperitoneally (i.p.) 30 minutes prior to citric acid challenge. The sigma-1 receptor antagonist, BD 1047, was administered i.p. 15 minutes before the agonist.

-

Data Analysis: The number of coughs was recorded, and the percentage inhibition of the cough response was calculated.

Quantitative Data from Preclinical Studies

The following table summarizes the dose-dependent antitussive effect of this compound observed in the guinea pig model.

Table 3: Antitussive Effect of this compound in Guinea Pigs

| Drug | Dose (mg/kg, i.p.) | % Inhibition of Cough | Reference |

| This compound | 1 | ~20% | [6] |

| This compound | 3 | ~45% | [6] |

| This compound | 5 | ~60% | [6] |

The study also demonstrated that the antitussive effect of the sigma-1 agonist SKF-10,047 was reversed by the sigma-1 antagonist BD 1047, supporting the role of this receptor in mediating the antitussive action.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the central and peripheral actions of this compound.

Central Antitussive Pathway via Sigma-1 Receptor Agonism

Caption: Central antitussive action of this compound.

Peripheral Antitussive Pathway via Muscarinic M1 Receptor Antagonism

Caption: Peripheral action of this compound in the airways.

Clinical Studies

While this compound has been used clinically for many years, detailed protocols and results from large-scale, controlled clinical trials are not widely available in the public domain. One registered clinical trial (NCT01390922) is listed on ClinicalTrials.gov, but at the time of this writing, it does not have publicly posted results or a detailed study protocol.[9] The historical clinical experience and smaller studies have generally supported its efficacy for the symptomatic relief of non-productive cough, with a favorable side-effect profile compared to opioid antitussives.

Conclusion

This compound is a non-opioid antitussive agent with a dual mechanism of action involving central sigma-1 receptor agonism and peripheral muscarinic M1 receptor antagonism. Preclinical studies have provided quantitative evidence for its efficacy and the involvement of the sigma-1 receptor in its antitussive effect. While its early history is not well-documented and extensive clinical trial data is limited in the public domain, it represents an important pharmacological tool for studying the cough reflex and has a history of clinical use for the management of non-productive cough. Further research into the detailed signaling pathways and clinical efficacy could provide valuable insights for the development of novel antitussive therapies.

References

- 1. Role of M1 muscarinic receptor subtypes in mediating airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. altmeyers.org [altmeyers.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Pentoxyverine's Anticholinergic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pentoxyverine

This compound, also known as carbetapentane, is a centrally acting cough suppressant utilized for the symptomatic relief of non-productive coughs.[2][3] Its mechanism of action is complex, involving both central and peripheral pathways.[4] The primary antitussive effect is believed to be mediated through its agonist activity at sigma-1 receptors.[1][2] Additionally, this compound exhibits local anesthetic and antimuscarinic properties.[2][3] The anticholinergic actions of this compound are thought to contribute to its therapeutic effect by reducing respiratory tract secretions and potentially inducing bronchodilation.[2][5]

Anticholinergic Properties of this compound

This compound is characterized as a muscarinic receptor antagonist, with a noted interaction at the M1 subtype.[1][2][5] Antagonism of muscarinic receptors by this compound is responsible for its anticholinergic side effects, which can include dry mouth, blurred vision, and urinary retention.[6] While the qualitative anticholinergic nature of this compound is established, specific quantitative data on its binding affinities (Ki) or functional inhibition (IC50 or pA2) for the various muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly accessible literature.

Receptor Binding Profile

While specific binding data for muscarinic receptors is lacking, data for this compound's affinity for sigma receptors has been reported and is provided here for context.

Table 1: this compound Sigma Receptor Binding Affinities

| Receptor Subtype | Ligand | Preparation | Ki (nM) |

| σ1 | This compound | - | 41[1][5][7] |

| σ2 | This compound | - | 894[1][5][7] |

| σ1 | This compound | Guinea-pig brain membrane | 75[1][5][7] |

Note: This table summarizes the available quantitative data on this compound's binding affinity for sigma receptors. A similar table would be used to present data on muscarinic receptor binding affinities if it were available.

Experimental Protocols for Assessing Anticholinergic Activity

The anticholinergic properties of a compound like this compound are typically characterized through a combination of in vitro receptor binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a drug for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).

-

Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on a physiological response mediated by a specific receptor. Schild analysis is a classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist.

-

Tissue Preparation: An isolated tissue preparation that exhibits a contractile or relaxant response to a muscarinic agonist (e.g., guinea pig ileum, trachea) is mounted in an organ bath.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine (B1216132), carbachol) is generated.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibrium.

-

Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

-

Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. This compound's antagonism of the M1 receptor would primarily interfere with the Gq/11 signaling cascade.

Conclusion

This compound possesses acknowledged anticholinergic properties, primarily attributed to its antagonism of muscarinic receptors, with a specific mention of the M1 subtype. This activity likely contributes to its overall therapeutic profile as an antitussive agent. However, a significant gap exists in the publicly available scientific literature regarding the quantitative characterization of this compound's affinity for and functional antagonism of the different muscarinic receptor subtypes. Further research employing methodologies such as radioligand binding assays and Schild analysis is warranted to fully elucidate the anticholinergic profile of this compound. Such data would be invaluable for a more complete understanding of its mechanism of action, potential for drug-drug interactions, and the clinical implications of its anticholinergic effects. This guide provides the foundational knowledge and experimental framework for undertaking such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Pentoxyverine: A Technical Examination of its Central and Peripheral Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxyverine (carbetapentane) is a non-opioid antitussive agent whose clinical efficacy is primarily attributed to its actions within the central nervous system (CNS). However, its pharmacological profile also includes effects on the peripheral nervous system (PNS). This technical guide provides a detailed examination of the dual central and peripheral mechanisms of this compound. It summarizes quantitative receptor binding data, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways and experimental workflows. The primary central mechanism involves agonism at the sigma-1 (σ1) receptor and antagonism of muscarinic M1 receptors.[1][2][3] Peripherally, its effects are linked to local anesthetic properties, likely through the inhibition of voltage-gated sodium channels, and anticholinergic actions that may lead to bronchodilation.[2][4][5] A comprehensive understanding of these distinct yet potentially synergistic mechanisms is crucial for the rational development of novel antitussive therapies.

Central Nervous System (CNS) Effects

The principal antitussive action of this compound is mediated by its activity within the CNS, specifically targeting the cough center in the brainstem.[5][]

Core Mechanisms of Action

-

Sigma-1 (σ1) Receptor Agonism : this compound is a potent agonist of the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][7] The σ1 receptor is highly expressed in the nucleus tractus solitarius (NTS) of the brainstem, a key region for processing afferent cough signals.[4][8] Agonism at this receptor is thought to modulate neuronal excitability and increase the threshold of the cough reflex.[2]

-

Muscarinic M1 Receptor Antagonism : The drug also acts as an antagonist at muscarinic M1 receptors.[1][2][3] This anticholinergic activity within the CNS may contribute to its cough-suppressing effects.[5]

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for its primary central targets has been quantified through various radioligand binding assays.

| Target Receptor | Ligand Type | Ki (nM) | Species/Tissue | Reference |

| Sigma-1 (σ1) | Agonist | 9 (IC50) | Not Specified | [1] |

| Sigma-1 (σ1) | Agonist | 41 | Not Specified | [7][9][10] |

| Sigma-1 (σ1) | Agonist | 75 | Guinea-pig brain membrane | [7][9][10] |

| Sigma-1 (σ1) | Agonist | 75 ± 28 | Not Specified | [4][8] |

| Sigma-2 (σ2) | Agonist | 894 | Not Specified | [7][9][10] |

| Muscarinic M1 | Antagonist | - | - | [1][2][3] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Determining the binding affinity (Ki) of this compound for the σ1 receptor is a fundamental experiment. A competitive binding assay is typically employed.

Objective : To determine the inhibition constant (Ki) of this compound for the σ1 receptor.

Materials :

-

Membrane preparation from a source with high σ1 receptor expression (e.g., guinea pig liver or MDA-MB-468 cells).[11][12]

-

Selective σ1 radioligand: [3H]-(+)-pentazocine.[11]

-

Unlabeled this compound (test compound).

-

Compound for determining non-specific binding (e.g., 10 µM Haloperidol).[11]

-

Binding buffer and 96-well plates.

-

Filtration apparatus and liquid scintillation counter.

Methodology :

-

Plate Preparation : Aliquot binding buffer, membrane homogenate (e.g., 100 µg protein/well), varying concentrations of unlabeled this compound, and a fixed concentration of [3H]-(+)-pentazocine (e.g., 3 nM) into a 96-well plate.[13]

-

Incubation : Incubate the plate for a sufficient time to reach equilibrium (e.g., 90 minutes at 37°C or 2 hours at room temperature).[11][14]

-

Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) to separate bound from free radioligand.

-

Washing : Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CNS Signaling Pathway Visualization

Caption: CNS mechanism: this compound agonism at the σ1 receptor.

Peripheral Nervous System (PNS) Effects

In addition to its central actions, this compound exhibits effects on the peripheral nervous system that may contribute to its overall antitussive profile.[2][5]

Core Mechanisms of Action

-

Local Anesthetic Action : this compound has been described as having local anesthetic properties.[1][5][][8] This action is likely mediated through the inhibition of voltage-gated sodium (NaV) channels in peripheral sensory nerves of the airways.[4][8] By blocking these channels, this compound can reduce the transmission of afferent signals from cough receptors in the respiratory tract to the CNS.[5]

-

Anticholinergic/Spasmolytic Properties : The drug's antimuscarinic activity extends to the periphery.[1][2] This can result in bronchodilation (relaxation of bronchial smooth muscle) and a reduction in respiratory secretions, which can alleviate cough stimuli.[2][5][7]

Quantitative Data

Currently, specific quantitative data, such as IC50 values for NaV channel blockade by this compound, are not well-documented in the provided search results. Animal studies, however, demonstrate its efficacy.

| Study Type | Model | Effect | Reference |

| In vivo | Citric-acid-induced cough in guinea pigs | Inhibition of cough | [4] |

| In vivo | Ammonia-induced cough in mice | Inhibition of cough frequency | [7][9] |

| In vivo | Intrathecal administration in rats | Dose-dependent spinal blockade (sensory-selective) | [4] |

Experimental Protocol: Isolated Nerve Preparation for Local Anesthetic Activity

This ex vivo experiment assesses the nerve-blocking properties of a compound, indicative of local anesthetic action.

Objective : To evaluate the effect of this compound on compound action potential (CAP) in an isolated peripheral nerve.

Materials :

-

Isolated nerve preparation (e.g., frog sciatic nerve or rat vagus nerve).

-

Nerve chamber with stimulating and recording electrodes.

-

Physiological saline solution (e.g., Ringer's solution).

-

This compound solutions of varying concentrations.

-

Amplifier and oscilloscope/data acquisition system.

Methodology :

-

Nerve Dissection and Mounting : Carefully dissect the chosen nerve and mount it across the electrodes in the nerve chamber.

-

Perfusion : Continuously perfuse the nerve with oxygenated physiological saline solution at a constant temperature.

-

Baseline Recording : Deliver supramaximal electrical stimuli to the nerve and record the baseline compound action potential (CAP). The CAP represents the summed electrical activity of all axons in the nerve.

-

Drug Application : Replace the standard saline with a solution containing a known concentration of this compound and continue to perfuse.

-

Time-Course Recording : Record the CAP at regular intervals to observe the onset and magnitude of the nerve block.

-

Washout : Reintroduce the standard saline solution to observe the reversibility of the effect.

-

Data Analysis : Measure the amplitude of the CAP before, during, and after drug application. Calculate the percentage of inhibition for each concentration of this compound to determine its nerve-blocking potency.

PNS Experimental Workflow Visualization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. altmeyers.org [altmeyers.org]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics of Oral vs. Rectal Pentoxyverine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentoxyverine, a non-opioid antitussive, is administered through both oral and rectal routes. The choice of administration route significantly impacts its pharmacokinetic profile, influencing its rate and extent of absorption, bioavailability, and plasma half-life. Notably, rectal administration circumvents a significant portion of the first-pass metabolism, leading to approximately twofold higher bioavailability compared to oral formulations.[1] This guide provides a detailed comparative analysis of the pharmacokinetics of this compound following oral and rectal administration, presents relevant experimental methodologies, and visualizes key processes to inform drug development strategies.

Comparative Pharmacokinetic Profiles

The administration route is a critical determinant of the pharmacokinetic behavior of this compound. Rectal delivery offers a distinct advantage in terms of bioavailability by partially avoiding hepatic first-pass metabolism.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for oral and rectal this compound, compiled from available data.

| Pharmacokinetic Parameter | Oral Administration | Rectal Administration | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~1.2 - 2.0 hours | ~4.0 hours | [1][][4] |

| Bioavailability (AUC) | Subject to >50% first-pass effect | Approx. 2-fold higher than oral | [1] |

| Elimination Half-life (t½) | ~2.3 hours | ~3.0 - 3.5 hours | [1] |

| Metabolism | Hepatic; primarily ester hydrolysis | Hepatic; primarily ester hydrolysis | [1][][5][6] |

| Excretion | Renal | Renal | [1][][5][7] |

Absorption

-

Oral: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached in approximately 1.2 to 2 hours.[][4]

-

Rectal: When administered as a suppository, absorption is slower, with Cmax being reached after about four hours.[1][] The slower absorption is typical for suppository formulations, which depend on the melting of the base to release the active ingredient.[2]

Bioavailability and First-Pass Metabolism

A primary differentiator between the two routes is the impact of first-pass metabolism. After oral administration, this compound is subject to a significant first-pass effect in the liver, estimated to be over 50%.[1] Rectal administration allows the drug to be absorbed into the systemic circulation via the inferior and middle rectal veins, which drain directly into the inferior vena cava, thus partially bypassing the portal circulation and the liver.[2][8] This results in the bioavailability of rectal suppositories, as measured by the area under the curve (AUC), being approximately double that of oral forms.[1]

Metabolism and Excretion

Regardless of the administration route, this compound is metabolized in the liver.[5][6] The most significant metabolic pathway is ester hydrolysis, which accounts for 26.3% of the total renal clearance.[1][] The resulting metabolites and a small fraction of the unchanged drug (about 0.37%) are excreted via the kidneys.[1][]

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated, rapid, and sensitive liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been established for its determination in human plasma.[9][10]

Bioanalytical Method for Plasma Sample Quantification

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic analysis.

Methodology: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS).[9]

Protocol Steps:

-

Sample Preparation - Liquid-Liquid Extraction:

-

Chromatographic Separation (HPLC):

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., a 43:57 v/v ratio), with additives such as 0.4% glacial acetic acid and 4 mmol/L ammonium (B1175870) acetate.[9][10]

-

Injection: Inject the reconstituted sample into the HPLC system.

-

-

Detection (Mass Spectrometry):

-

Quantification:

-

Calibration Curve: Construct a calibration curve using known concentrations of this compound (e.g., linear range of 1.0-160.0 ng/mL).[9]

-

Data Analysis: Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve. The method demonstrates high absolute recovery (>80%) and acceptable precision (RSD <12.5%) and accuracy (RE within ±13.5%).[9]

-

Mechanism of Action Pathway

This compound exerts its antitussive effect by acting on the central nervous system, specifically the cough center in the brainstem.[1][5] Its mechanism involves a dual interaction with key receptors: it acts as an agonist at sigma-1 (σ₁) receptors and as an antagonist at muscarinic M₁ receptors.[1][13] This modulation increases the stimulus threshold required to trigger the cough reflex.

Conclusions and Implications for Drug Development

The choice between oral and rectal administration of this compound has profound pharmacokinetic consequences that are critical for drug development professionals.

-

Enhanced Bioavailability via Rectal Route: The rectal route's ability to partially bypass hepatic first-pass metabolism offers a significant advantage, nearly doubling the systemic exposure (AUC) compared to the oral route.[1] This is a key consideration for dose optimization and achieving therapeutic concentrations more efficiently.

-